beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

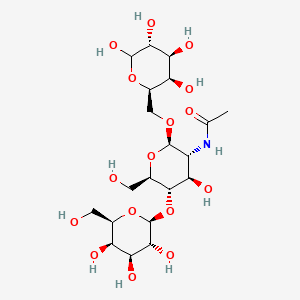

Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is a type of glycosyl alditol. It consists of galactitol having a β-D-galactosyl-(1→4)-N-acetyl-β-D-glucosaminyl group attached at the 6-position .

Molecular Structure Analysis

The molecular structure of Beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->6)-D-Gal is complex. It’s a branched amino hexasaccharide .Scientific Research Applications

Enzymatic Synthesis and Molecular Structure Analysis

β-D-Gal-(1→4)-β-D-GlcNAc sequences are integral in glycoproteins and glycolipids. Wen et al. (1992) elucidated the structure of Gal β 1,3(4)GlcNAc α 2,3-sialyltransferase, which forms these sequences, through mass spectrometry and molecular cloning, revealing a unique protein motif in the sialyltransferase gene family (Wen et al., 1992). This study contributes significantly to understanding the synthesis and structure of such oligosaccharides.

Synthesis of Oligosaccharides

Huang et al. (1998) reported the chemical synthesis of oligosaccharides containing β-D-Gal-(1→3)-O-(6-O-sulfo-β-D-GlcNAc) as a terminal unit, utilizing a key glycosyl donor. This work has implications in the synthetic production of complex carbohydrate structures (Huang et al., 1998).

Biocatalytic Synthesis

Franke et al. (2003) explored the biocatalytic synthesis of N-acetyllactosamine using β-galactosidase from Bacillus circulans, transferring D-galactose to form β-D-Gal-(1→4)-D-GlcNAc. This study highlights the enzymatic production of such disaccharides in aqueous-organic media, revealing potential for efficient synthesis (Franke et al., 2003).

Glycolipid Acceptor Specificity

Miyamoto et al. (1995) investigated the glycolipid acceptor specificity of a human Gal β(1-3/1-4)GlcNAc α 2,3-sialyltransferase, ST-4, involved in the biosynthesis of sialyl Lewis X determinant. Their findings on the enzyme's preference for certain glycolipid substrates in vitro provide insights into its biological roles (Miyamoto et al., 1995).

Enzymic Glycosylation

Srivastava and Hindsgaul (1992) synthesized tetrasaccharides and pentasaccharides related to β-D-Galp-(1→4)-β-D-GlcNAc sequences, using combined chemical and enzymic procedures. These structures serve as substrates for specific glycosyltransferases, aiding in the study of enzymic glycosylation processes (Srivastava & Hindsgaul, 1992).

properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)17(37-20-16(31)14(29)10(25)6(2-22)35-20)7(3-23)36-19(9)33-4-8-11(26)13(28)15(30)18(32)34-8/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10+,11+,12-,13+,14+,15-,16-,17-,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJAGXHAXHZJU-MRGJSYKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)